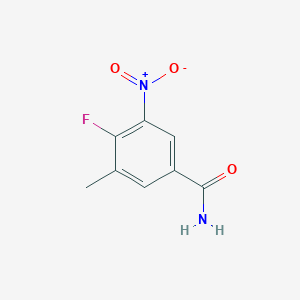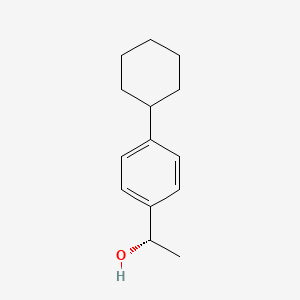
Triphenylphosphinepentacarbonylchromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylphosphinepentacarbonylchromium is an organometallic compound with the chemical formula Cr(CO)5(PPh3). It is a coordination complex where a chromium atom is bonded to five carbonyl (CO) groups and one triphenylphosphine (PPh3) ligand. This compound is notable for its use in various chemical reactions and its role as a catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylphosphinepentacarbonylchromium can be synthesized through the reaction of chromium hexacarbonyl (Cr(CO)6) with triphenylphosphine (PPh3). The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction is as follows:
Cr(CO)6+PPh3→Cr(CO)5(PPh3)+CO
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Triphenylphosphinepentacarbonylchromium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chromium(III) complexes.
Reduction: It can be reduced to lower oxidation states of chromium.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines, amines, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions often occur in the presence of excess ligand and under inert atmosphere conditions.
Major Products Formed
Oxidation: Chromium(III) complexes.
Reduction: Lower oxidation state chromium complexes.
Substitution: Various substituted chromium carbonyl complexes depending on the incoming ligand.
Scientific Research Applications
Triphenylphosphinepentacarbonylchromium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in carbonylation reactions and hydroformylation.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the production of fine chemicals and in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which triphenylphosphinepentacarbonylchromium exerts its effects involves the coordination of the chromium center with various ligands. The carbonyl and triphenylphosphine ligands stabilize the chromium atom, allowing it to participate in various catalytic cycles. The compound can facilitate the transfer of carbonyl groups to organic substrates, making it a valuable catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Chromium hexacarbonyl (Cr(CO)6): A precursor to triphenylphosphinepentacarbonylchromium.
Pentacarbonylmanganese (Mn(CO)5): Similar structure but with manganese instead of chromium.
Triphenylphosphinegold chloride (AuCl(PPh3)): Another triphenylphosphine complex but with gold.
Uniqueness
This compound is unique due to its specific combination of ligands and its ability to act as a versatile catalyst in various chemical reactions. Its stability and reactivity make it a valuable compound in both academic research and industrial applications.
Properties
Molecular Formula |
C23H15CrO5P |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
carbon monoxide;chromium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.5CO.Cr/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;/h1-15H;;;;;; |
InChI Key |
URFLILAUVPQYRL-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13151117.png)



![D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide](/img/structure/B13151129.png)

![6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13151140.png)
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine](/img/structure/B13151148.png)


![7-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13151159.png)
![1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13151169.png)
